molecular formula C11H17NO B13539951 3-(2,4-Dimethylphenoxy)propan-1-amine

3-(2,4-Dimethylphenoxy)propan-1-amine

Cat. No.: B13539951
M. Wt: 179.26 g/mol
InChI Key: IENJSIDXLXEFPK-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenoxy)propan-1-amine is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 4 positions, attached to a propan-1-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenoxy)propan-1-amine typically involves the reaction of 2,4-dimethylphenol with an appropriate alkylating agent, followed by amination. One common method is the reaction of 2,4-dimethylphenol with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenoxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or primary amines .

Scientific Research Applications

3-(2,4-Dimethylphenoxy)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dimethylphenoxy)propan-1-amine
  • 3-(2,4-Dimethylphenoxy)propan-2-amine
  • 3-(2,4-Dimethylphenoxy)butan-1-amine

Uniqueness

3-(2,4-Dimethylphenoxy)propan-1-amine is unique due to its specific substitution pattern on the phenoxy group and the propan-1-amine chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(2,4-dimethylphenoxy)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-9-4-5-11(10(2)8-9)13-7-3-6-12/h4-5,8H,3,6-7,12H2,1-2H3

InChI Key

IENJSIDXLXEFPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN)C

Origin of Product

United States

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